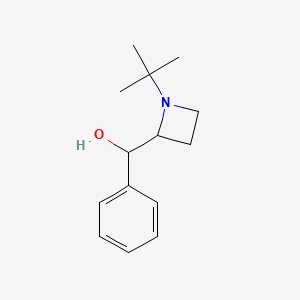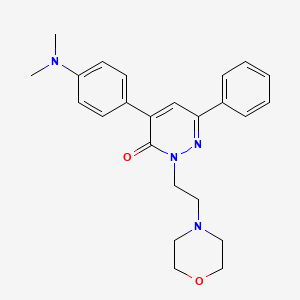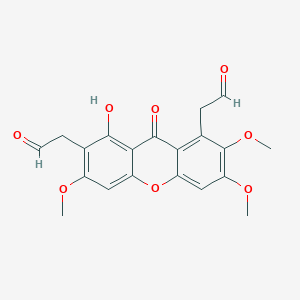![molecular formula C9H12N4S B14706187 N-[Amino(4-methylanilino)methylidene]thiourea CAS No. 14294-14-5](/img/structure/B14706187.png)
N-[Amino(4-methylanilino)methylidene]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Amino(4-methylanilino)methylidene]thiourea is a chemical compound known for its unique structure and properties It is a derivative of thiourea, featuring an amino group attached to a methylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Amino(4-methylanilino)methylidene]thiourea typically involves the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature . Additionally, the “on-water” reaction of (thio)isocyanates with amines offers a sustainable and chemoselective synthesis route .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using readily available starting materials such as amines and carbon disulfide. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[Amino(4-methylanilino)methylidene]thiourea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in a wide range of functionalized thiourea derivatives.
Applications De Recherche Scientifique
N-[Amino(4-methylanilino)methylidene]thiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Mécanisme D'action
The mechanism of action of N-[Amino(4-methylanilino)methylidene]thiourea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, disrupting their normal function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-[Amino(4-methylanilino)methylidene]thiourea can be compared with other similar compounds, such as:
N-[Amino(anilino)methylidene]thiourea: This compound lacks the methyl group on the aniline moiety, which may affect its reactivity and biological activity.
N-[Amino(4-methoxyanilino)methylidene]thiourea: The presence of a methoxy group instead of a methyl group can influence the compound’s electronic properties and interactions with molecular targets.
Propriétés
Numéro CAS |
14294-14-5 |
|---|---|
Formule moléculaire |
C9H12N4S |
Poids moléculaire |
208.29 g/mol |
Nom IUPAC |
[amino-(4-methylanilino)methylidene]thiourea |
InChI |
InChI=1S/C9H12N4S/c1-6-2-4-7(5-3-6)12-8(10)13-9(11)14/h2-5H,1H3,(H5,10,11,12,13,14) |
Clé InChI |
LGLALCHQALEPRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=NC(=S)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14706143.png)
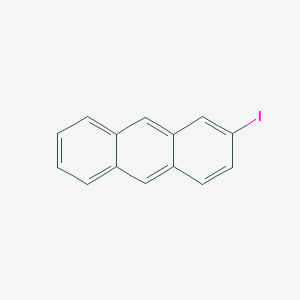
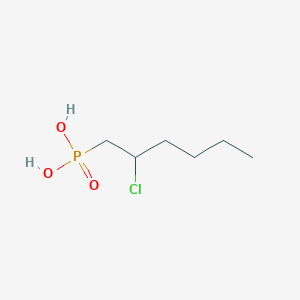
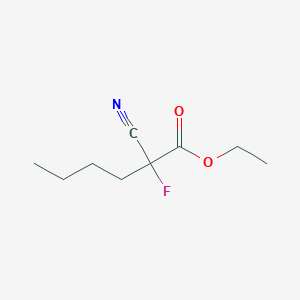
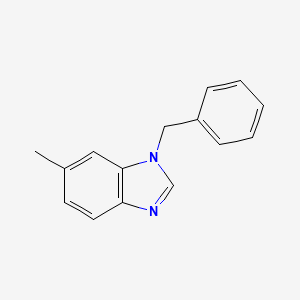
![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)
